7-Methoxy-1-azaspiro[3.5]nonane
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Overview
Description
7-Methoxy-1-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structural framework that includes a methoxy group and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
7-Methoxy-1-azaspiro[3
Mechanism of Action
The mechanism of action of 7-Methoxy-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound may modulate endocannabinoid signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
7-Azaspiro[3.5]nonane: Lacks the methoxy group but shares the spirocyclic core structure.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in the spirocyclic ring, offering different chemical properties.
1-Oxa-8-azaspiro[4.5]decane: Features a larger spirocyclic ring system with distinct biological activities.
Uniqueness: 7-Methoxy-1-azaspiro[3.5]nonane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
7-methoxy-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17NO/c1-11-8-2-4-9(5-3-8)6-7-10-9/h8,10H,2-7H2,1H3 |
InChI Key |
YTUOPHJFQXPXGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)CCN2 |
Origin of Product |
United States |
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